2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol
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Overview
Description
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol is an organic compound characterized by the presence of a bromomethyl group and six chlorine atoms attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol typically involves the bromination of a suitable precursor. One common method is the free radical bromination of 1,1,1,3,3,3-hexachloropropan-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide, amines, or thiols.
Oxidation: The compound can be oxidized
Properties
CAS No. |
88476-52-2 |
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Molecular Formula |
C4H3BrCl6O |
Molecular Weight |
359.7 g/mol |
IUPAC Name |
2-(bromomethyl)-1,1,1,3,3,3-hexachloropropan-2-ol |
InChI |
InChI=1S/C4H3BrCl6O/c5-1-2(12,3(6,7)8)4(9,10)11/h12H,1H2 |
InChI Key |
XHLGEKJJOXCDCD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(Cl)(Cl)Cl)(C(Cl)(Cl)Cl)O)Br |
Origin of Product |
United States |
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